1-(4-Methylphenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 176.26 g/mol. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including potential applications in pharmaceuticals and psychoactive substances. The compound is also referred to by several synonyms, including 1-p-tolylpiperazine and 4-methylphenylpiperazine, and has the CAS number 39593-08-3 .
The synthesis of 1-(4-Methylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of p-toluidine with piperazine under controlled conditions. The general steps are as follows:
The reaction mechanism generally involves nucleophilic attack by the nitrogen atom of piperazine on the electrophilic carbon of the p-toluidine, leading to the formation of the desired piperazine derivative.
The molecular structure of 1-(4-Methylphenyl)piperazine features a piperazine ring substituted with a para-methylphenyl group. The structural representation can be described using its SMILES notation: CC1=CC=C(C=C1)N2CCNCC2
, which indicates the arrangement of atoms within the molecule .
1-(4-Methylphenyl)piperazine can participate in various chemical reactions typical of piperazines, including:
The reactivity of 1-(4-Methylphenyl)piperazine is influenced by the electron-donating nature of the methyl group on the phenyl ring, which enhances its nucleophilicity.
The mechanism of action for 1-(4-Methylphenyl)piperazine primarily involves its interaction with neurotransmitter systems in the brain. Research suggests that it may act as a serotonin receptor modulator, influencing pathways associated with mood regulation and anxiety.
1-(4-Methylphenyl)piperazine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its derivatives are studied for their psychoactive properties and potential therapeutic effects on mood disorders and anxiety.
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents one of medicinal chemistry's most privileged scaffolds. This versatile moiety demonstrates an exceptional capacity to enhance pharmacokinetic properties and fine-tune target affinity across diverse therapeutic classes. The remarkable adaptability of piperazine derivatives stems from several structural advantages: the nitrogen atoms provide sites for hydrogen bonding interactions with biological targets, the ring confers substantial conformational flexibility, and the scaffold serves as an optimal spatial linker for pharmacophoric elements. Between 2011 and 2023 alone, the FDA approved over 40 piperazine-containing drugs, highlighting their enduring significance in drug discovery pipelines [9]. This sustained utility reflects the piperazine ring's ability to impart favorable water solubility through ionization while maintaining sufficient lipophilicity to traverse biological membranes—a delicate balance crucial for oral bioavailability. Within this chemical landscape, 1-(4-methylphenethyl)piperazine has emerged as a structurally distinct derivative offering unique advantages in modern pharmacophore design, particularly through its extended aromatic spacing and electron-donating methyl group that subtly modulate electronic and steric properties.
The medicinal application of piperazine derivatives spans over seven decades, originating with piperazine citrate's introduction as an anthelmintic agent in the early 1950s. This initial application leveraged the compound's ability to paralyze Ascaris worms through neuromuscular blockade, establishing piperazine as a valuable therapeutic scaffold [5] [7]. The subsequent decades witnessed strategic structural diversification, with medicinal chemists systematically exploring substitutions on both nitrogen atoms and the carbon skeleton. By the 1970s, N-arylpiperazines emerged as key structures in neuropharmacology, exemplified by the development of trazodone, an antidepressant acting as a serotonin antagonist and reuptake inhibitor (SARI) whose metabolism generates the active piperazine derivative meta-chlorophenylpiperazine (mCPP) [2]. The 1980s and 1990s marked the golden age of piperazine-based psychotropic agents, with the introduction of quetiapine (antipsychotic), buspirone (anxiolytic), and numerous antidepressants featuring piperazine as a core structural element. These developments underscored the scaffold's versatility in central nervous system targeting, attributed partly to its favorable blood-brain barrier permeability [7]. The 21st century witnessed piperazine integration into kinase inhibitors and targeted anticancer agents, exemplified by CDK4/6 inhibitors palbociclib and ribociclib [9]. This evolution from antiparasitic to precision oncology agents demonstrates the scaffold's remarkable adaptability to shifting therapeutic paradigms.
Table 1: Historical Milestones in Piperazine-Based Drug Development
Time Period | Therapeutic Breakthrough | Representative Agents | Primary Therapeutic Application |
---|---|---|---|
1950s | Anthelmintics | Piperazine citrate | Roundworm and pinworm infection |
1970s-1980s | Antidepressants | Trazodone, Nefazodone | Major depressive disorder |
1980s-1990s | Antipsychotics | Quetiapine, Trifluoperazine | Schizophrenia, bipolar disorder |
1990s-2000s | Antimicrobials | Ciprofloxacin, Ofloxacin | Bacterial infections |
2010s-Present | Targeted Anticancer Agents | Palbociclib, Ribociclib | Breast cancer, Leukemias |
Piperazine derivatives are systematically classified based on their nitrogen substitution patterns, with benzylpiperazines and phenylpiperazines representing two pharmacologically distinct categories. Benzylpiperazines feature a methylene bridge (-CH₂-) connecting the piperazine nitrogen to an aromatic ring, creating a flexible spacer that enables diverse binding orientations. This structural subclass includes compounds like 1-benzylpiperazine (BZP), which exhibits dopaminergic activity through dopamine transporter (DAT) inhibition and monoamine release [2] [7]. The benzyl substitution pattern generally confers greater metabolic stability compared to direct aryl linkages, though the methylene group introduces potential oxidation sites. In contrast, phenylpiperazines (also termed arylpiperazines) establish a direct bond between the piperazine nitrogen and the aromatic system, creating a more planar, conjugated structure. This direct linkage enhances electron delocalization between the heterocycle and aromatic ring, significantly influencing the molecule's binding affinity and pharmacological profile. Notable examples include 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a serotonin receptor modulator, and 1-(4-methoxyphenyl)piperazine (MeOPP) [4] [7]. Within this classification system, 1-(4-methylphenethyl)piperazine occupies a distinctive position as a phenethyl derivative—structurally characterized by a two-carbon spacer (-CH₂-CH₂-) between the piperazine nitrogen and the aromatic ring. This extended linker provides greater conformational freedom than benzyl derivatives while maintaining electronic conjugation, creating a versatile pharmacophore element that balances flexibility and planarity. The para-methyl substitution on the phenyl ring further modifies the molecule's properties through electron donation and hydrophobic surface area, enhancing interactions with aromatic residues in target binding pockets.
Table 2: Structural and Pharmacological Comparison of Piperazine Subclasses
Structural Class | Key Structural Feature | Representative Compound | Pharmacological Profile |
---|---|---|---|
Benzylpiperazines | -CH₂- linker | 1-Benzylpiperazine (BZP) | Dopamine/norepinephrine releaser |
Phenylpiperazines | Direct C-N bond | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Serotonin 5-HT1A/1B agonist |
Phenethylpiperazines | -CH₂-CH₂- linker | 1-(4-Methylphenethyl)piperazine | Multitarget modulator with enhanced conformational flexibility |
Dual-substituted Piperazines | Different substituents on N1 and N4 | Vortioxetine, Naftopidil | Multimodal antidepressants, α1-adrenergic antagonists |
1-(4-Methylphenethyl)piperazine has emerged as a sophisticated molecular building block in contemporary drug design, effectively addressing key challenges in optimizing target engagement and drug-like properties. The phenethyl spacer (-CH₂-CH₂-) provides approximately 120° of rotational freedom around each carbon-carbon bond, enabling the piperazine ring to sample multiple orientations relative to the aromatic system. This flexibility facilitates induced-fit binding across diverse target classes, particularly G protein-coupled receptors (GPCRs) and kinases where conformational adaptability enhances ligand-receptor complementarity [8]. Computational analyses reveal that the para-methyl group contributes significantly to binding thermodynamics through favorable van der Waals interactions with hydrophobic binding pockets, increasing binding affinity by approximately 0.5-1.5 kcal/mol compared to unsubstituted analogs [6]. Quantum mechanical calculations further demonstrate that the methyl group exerts subtle electron-donating effects (+I effect), elevating the highest occupied molecular orbital (HOMO) energy of the aromatic system and enhancing π-π stacking interactions with tyrosine and phenylalanine residues in target proteins. These properties have been strategically exploited in anticancer drug development, where analogs incorporating this moiety demonstrated potent cytotoxic activity against prostate cancer cell lines (DU145, IC₅₀ < 2 μM) through kinase inhibition pathways [8]. In synthetic medicinal chemistry, the nucleophilic nitrogen of the piperazine ring serves as a versatile handle for structural elaboration, readily undergoing alkylation, acylation, or sulfonylation reactions to generate diverse compound libraries. The molecule's balanced lipophilicity profile (calculated logP ~2.8) positions it advantageously within medicinal chemistry space, avoiding the excessive hydrophobicity that plagues many aromatic-rich scaffolds. Structure-activity relationship (SAR) studies consistently demonstrate that the 4-methylphenethyl motif significantly enhances target selectivity compared to shorter linkers, particularly in discriminating between closely related receptor subtypes within aminergic GPCR families. This selectivity advantage stems from the extended spacer's ability to engage distinct secondary binding pockets, making 1-(4-methylphenethyl)piperazine an increasingly favored structural element in lead optimization campaigns across multiple therapeutic areas.
Table 3: Impact of Phenethyl Substituents on Anticancer Activity in Piperazine Derivatives
Substituent Pattern | Representative Compound | DU145 Cell IC₅₀ (μM) | PC-3 Cell IC₅₀ (μM) | Selectivity Ratio (WPMY-1/Du145) |
---|---|---|---|---|
1-(4-Methylphenethyl) | Compound 4 [8] | 1.28 ± 0.04 | >50 | >39 |
1-(3-Methylphenethyl) | Compound 7 [8] | 3.65 ± 0.10 | >50 | >13.7 |
1-(4-Chlorophenethyl) | Analog [8] | >50 | >50 | - |
1-(4-Methoxyphenethyl) | Compound 19 [8] | >50 | 5.14 ± 0.16 | 7.6 |
Naftopidil (Reference) | - | 34.58 ± 0.31 | 42.10 ± 0.79 | >1.4 |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4